N-(2,5-dimethylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
Description
Synthesis Analysis
The synthesis of related compounds involves complex chemical reactions, often starting from basic isoxazole derivatives. For instance, a collection of isoxazole-4,5-dicarboxamides was prepared starting from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate, showcasing the chemical versatility of isoxazole compounds in creating a variety of derivatives with potential biological activities (Yu et al., 2009).
Molecular Structure Analysis
Molecular structure analysis of isoxazole derivatives reveals detailed geometrical configurations. For example, the molecule of 2,6-dimethyl-N-(5-methyl-3-isoxazolyl)benzamide consists of two approximately planar parts, indicating the importance of molecular geometry in the chemical behavior of these compounds (Rodier et al., 1993).
Chemical Reactions and Properties
Isoxazole derivatives undergo various chemical reactions, forming new compounds with different functional groups. For instance, the transformation of isoxazole derivatives through chemoselective nucleophilic chemistry demonstrates their reactivity and potential for creating structurally diverse compounds with specific properties (Yu et al., 2009).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. The synthesis and crystal structure analysis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide provides insight into the solid-state structure of similar compounds, which is essential for their application in various fields (Prabhuswamy et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential applications of these compounds. Research into the synthesis and herbicidal activities of related isoxazole derivatives highlights the importance of understanding these chemical properties for designing compounds with desired biological activities (Fu-b, 2014).
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-5-12-14(11(4)19-17-12)15(18)16-13-8-9(2)6-7-10(13)3/h6-8H,5H2,1-4H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INMQQPKRVLRMID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=C(C=CC(=C2)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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